N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-16-3-2-14(20(22)23)7-15(16)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYMJNHWMNMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid serves as the foundational precursor. Conversion to its reactive acyl intermediate is critical for subsequent amide bond formation. Common activation methods include:
- Thionyl Chloride (SOCl₂) : Generates the corresponding acyl chloride under reflux conditions.
- Tosyl Chloride (TsCl) with Sodium Hydride (NaH) : Forms a mixed anhydride intermediate in tetrahydrofuran (THF).
- Coupling Agents (e.g., HATU, EDCl/HOBt) : Facilitate direct amidation via in-situ activation.
A comparative analysis of these methods is provided in Table 1.
Table 1: Activation Methods for Adamantane-1-Carboxylic Acid
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, catalytic DMF | Toluene | 80–100 | 85–90 |
| Tosyl Chloride/NaH | TsCl, NaH, DMAP | THF | 0–25 | 75–80 |
| HATU-Mediated | HATU, DIPEA | DMF | 25 | 90–95 |
The HATU-mediated approach achieves superior yields due to minimized side reactions, whereas the TsCl/NaH method offers cost efficiency.
Amide Coupling with 2-Methoxy-5-Nitroaniline
Coupling the activated adamantane intermediate with 2-methoxy-5-nitroaniline requires careful control of stoichiometry and reaction conditions to avoid nitro group reduction or demethylation.
Tosyl Chloride/NaH-Mediated Coupling
Adapted from the acylative Suzuki coupling protocol, this method proceeds as follows:
- Activation Step :
Adamantane-1-carboxylic acid (10 mmol) is treated with TsCl (6.5 mmol) and NaH (6.5 mmol) in anhydrous THF at 0°C for 1 hour. - Amine Addition :
2-Methoxy-5-nitroaniline (10 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) are introduced, and the mixture is stirred at 25°C for 5 hours. - Workup :
The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via silica gel chromatography.
Key Observations :
- DMAP accelerates the coupling by stabilizing the transition state.
- Excess TsCl (>1.5 equiv) risks sulfonylation of the amine, reducing yield.
HATU-Facilitated Amidation
Modern peptide coupling agents like HATU enhance efficiency:
- Reaction Setup :
Adamantane-1-carboxylic acid (10 mmol), HATU (10.5 mmol), and DIPEA (21 mmol) are combined in DMF. - Amine Introduction :
2-Methoxy-5-nitroaniline (10 mmol) is added, and the solution is stirred at 25°C for 12 hours. - Purification :
Precipitation in ice-water followed by recrystallization from ethanol yields the pure product.
Advantages :
- Higher functional group tolerance.
- Yields exceeding 90% under mild conditions.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, THF) favor amidation by stabilizing ionic intermediates. Nonpolar solvents (toluene) are less effective but reduce side reactions in SOCl₂-mediated activation.
Temperature and Reaction Time
- Low Temperatures (0–25°C) : Minimize nitro group degradation.
- Extended Reaction Times (5–12 hours) : Ensure complete conversion, particularly with sterically hindered intermediates.
Purification Techniques
- Column Chromatography : Effective for removing unreacted amine and byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis.
Challenges and Alternative Approaches
Competing Side Reactions
- Nitro Group Reduction : Catalytic traces of Pd/C (from prior steps) may reduce the nitro moiety.
- Demethylation : Strong bases (e.g., NaH) at elevated temperatures can cleave the methoxy group.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
- Thionyl Chloride Route : Preferred for its scalability despite moderate yields.
- Waste Management : Neutralization of HCl gas and recycling of THF are critical.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical for generating bioactive intermediates.
Conditions :
-
Catalyst: Raney nickel (5–10% w/w)
-
Solvent: Ethyl acetate
-
Pressure: H₂ at 1–3 atm
-
Temperature: 25–50°C
Product :
4-Methoxy-2-aminophenyladamantane-1-carboxamide (confirmed via ¹H NMR: δ 6.8–7.1 ppm for aromatic protons, δ 4.1 ppm for NH₂) .
Hydrolysis of the Carboxamide Group
The carboxamide hydrolyzes under acidic or basic conditions to form adamantane-1-carboxylic acid.
Conditions :
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagent | 6M HCl, reflux | 2M NaOH, 80°C |
| Time | 8–12 hrs | 4–6 hrs |
| Yield | 70–75% | 80–85% |
| Key Intermediate | Ammonium chloride | Sodium carboxylate |
Product :
Adamantane-1-carboxylic acid (melting point: 178–180°C; IR: 1680 cm⁻¹ for C=O) .
Condensation with Aldehydes
The carboxamide reacts with aldehydes to form hydrazone derivatives via Schiff base formation.
General Reaction :
Conditions :
-
Aldehyde: Salicylaldehyde, 5-bromosalicylaldehyde
-
Solvent: Ethanol, reflux (3–5 hrs)
-
Catalyst: None (thermal activation)
Example Product :
N-(1-Adamantyl)carbonyl-N’-(2-hydroxybenzylidene)-4-methoxy-o-phenylenediamine (¹³C NMR: δ 174.2 ppm for C=O, δ 160.1 ppm for C=N) .
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under strong Lewis acids to yield a phenolic derivative.
Conditions :
Product :
N-(2-Hydroxy-5-nitrophenyl)adamantane-1-carboxamide (UV-Vis: λₐᵦₛ 310 nm; HRMS: m/z 330.1443 [M+H]⁺) .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring part
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide belongs to a class of compounds known for their broad biological activities. The adamantane structure is notable for its stability and ability to interact with various biological targets.
Anticancer Properties
Research has indicated that compounds with adamantane moieties can exhibit significant anticancer effects. For instance, derivatives of adamantane have been studied for their ability to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of related compounds in targeting HepG-2 liver cancer cells, where they demonstrated substantial cytotoxicity at specific concentrations, leading to increased apoptosis rates .
Neuroprotective Effects
The compound has also shown promise as a neuroprotective agent. Compounds that selectively target cannabinoid receptors, similar to this compound, have been linked to neuroprotection in models of neurodegenerative diseases. These compounds may help mitigate neuronal damage associated with conditions like Alzheimer's disease by modulating neurotransmitter activity .
Antiviral Activity
Research has demonstrated that adamantane derivatives possess antiviral properties against various viruses. For example, certain adamantane-based compounds have shown effectiveness against vaccinia and cowpox viruses, indicating potential therapeutic applications in viral infections .
Therapeutic Applications
The therapeutic applications of this compound span multiple areas:
Pain Management
As a selective modulator of cannabinoid receptors, this compound could be explored for its analgesic properties without the psychotropic side effects typically associated with non-selective cannabinoid agonists. This characteristic makes it a candidate for developing novel pain management therapies .
Treatment of Neurodegenerative Disorders
Given its neuroprotective effects, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to target multiple pathways involved in neurodegeneration could enhance cognitive function and slow disease progression .
Cancer Therapy
The anticancer properties suggest that this compound could be developed into an adjunct therapy for various cancers, potentially improving outcomes when used alongside traditional chemotherapeutics .
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies are summarized below:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework that can interact with various biological molecules. The substituted phenyl group can modulate the compound’s reactivity and binding affinity, allowing it to exert its effects through different pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The target compound is compared to three analogs (Table 1):
*Estimated based on structural similarity; †Calculated from formula.
Key Observations:
- Lipophilicity: The dimethyl-oxooxolan analog (XLogP3: 3.6) is less polar than the target compound, which likely has a lower XLogP due to the nitro group. The oxazole derivative’s heterocycle may reduce lipophilicity further.
- Electronic Effects: The azo-linked naphthalene analog (CAS 229-313-2) exhibits strong conjugation and light-absorbing properties, making it suitable for dye or sensor applications. In contrast, the target compound’s nitro and methoxy groups may favor redox or electrophilic substitution reactions.
- Biological Interactions: Adamantane’s rigid structure enhances binding to hydrophobic pockets in proteins (e.g., viral ion channels). The oxazole group in CAS 1396809-09-8 could engage in π-π stacking or hydrogen bonding, altering target selectivity.
Research Findings and Implications
Computational and Structural Insights
- Topological Polar Surface Area (TPSA): The oxazole derivative (CAS 1396809-09-8) has a TPSA of ~55 Ų (estimated), indicating moderate solubility, while the dimethyl-oxooxolan analog’s cyclic ether may improve aqueous stability.
- Metabolic Stability: Adamantane derivatives generally resist oxidative metabolism due to their saturated carbon framework.
Biological Activity
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a compound derived from the adamantane framework, known for its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an adamantane core, which is a saturated hydrocarbon with a unique three-dimensional structure. The presence of the 2-methoxy-5-nitrophenyl group significantly influences its biological activity. This structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound is attributed to several mechanisms:
- Antiviral Activity : The compound may inhibit viral replication by interfering with viral entry or replication processes. This is particularly relevant in the context of neurodegenerative diseases where similar adamantane derivatives have shown efficacy as NMDA antagonists.
- Antimicrobial Properties : It has been suggested that the compound disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is common among adamantane derivatives that exhibit antimicrobial activity.
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- Antiviral Studies : Research has shown that adamantane derivatives can effectively inhibit viruses such as influenza and coronaviruses. The specific interactions of this compound with viral proteins remain to be fully elucidated but are under investigation .
- Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other adamantane derivatives such as amantadine and memantine, which are well-known for their antiviral and neuroprotective properties:
| Compound Name | Primary Use | Biological Activity |
|---|---|---|
| This compound | Investigational for antiviral and antimicrobial uses | Potential antiviral and antimicrobial activity |
| Amantadine | Antiviral (influenza), antiparkinsonian | NMDA antagonist, antiviral properties |
| Memantine | Alzheimer's disease treatment | NMDA receptor antagonist |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Adamantane core functionalization : Carboxamide formation via coupling agents (e.g., EDC/HATU) under inert conditions .
- Substituent introduction : Nitration and methoxylation of the phenyl ring require controlled reaction temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : H and C NMR identify adamantane protons (δ 1.6–2.2 ppm), carboxamide carbonyl (δ ~170 ppm), and aromatic/methoxy signals .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 413.18) .
- FT-IR : Confirms amide C=O stretch (~1650 cm) and nitro group absorption (~1520 cm) .
Q. How can solubility limitations in aqueous media be addressed?
- Methodology :
- Co-solvent systems : Use DMSO or PEG-400 for in vitro assays (≤5% v/v to avoid cytotoxicity) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Advanced Research Questions
Q. How can computational modeling predict biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against targets like 11β-HSD1 or fungal enzymes, using adamantane's rigidity to optimize binding pockets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen-bond networks .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Standardized assays : Reproduce antifungal activity (e.g., Candida albicans MIC) under CLSI guidelines, controlling inoculum size and incubation time .
- Orthogonal validation : Cross-check cytotoxicity (e.g., MTT assay on HEK-293 cells) to distinguish specific activity from off-target effects .
Q. What role does the adamantane moiety play in pharmacological activity?
- Mechanistic insights :
- Lipophilicity : Enhances blood-brain barrier penetration (logP ~4.2) for CNS-targeted applications .
- Metabolic stability : Resists cytochrome P450 oxidation due to its rigid cage structure, prolonging half-life .
Q. How is X-ray crystallography employed in structural refinement?
- Methodology :
- SHELX suite : Use SHELXL for least-squares refinement against high-resolution (<1.5 Å) data. Anisotropic displacement parameters resolve disorder in nitro/methoxy groups .
- Twinned data handling : SHELXE for experimental phasing in cases of pseudo-merohedral twinning .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with halogens (Cl/F) at the 5-nitro position to test electronic effects on enzyme inhibition .
- Bioisosteric replacement : Replace adamantane with bicyclo[2.2.2]octane to evaluate steric tolerance in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
